molecular formula C20H21F3N2O2 B15174889 1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-

1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-

Katalognummer: B15174889
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: MRQUSXQYLNLJJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1,3-Benzenediol, 4-[1-(3,3-dimethylbutyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-" is a synthetic organic molecule featuring a benzene-1,3-diol (resorcinol) core linked to a substituted indazole ring. The indazole moiety is modified with a trifluoromethyl (-CF₃) group at position 7 and a branched 3,3-dimethylbutyl chain at position 1 (Figure 1). Its molecular formula is C₁₉H₂₀F₃N₂O₂, with a molecular weight of 374.37 g/mol (inferred from structural analogs in ). The trifluoromethyl group enhances electronegativity and metabolic stability, while the bulky 3,3-dimethylbutyl substituent likely influences lipophilicity and steric interactions in biological systems .

Eigenschaften

Molekularformel

C20H21F3N2O2

Molekulargewicht

378.4 g/mol

IUPAC-Name

4-[1-(3,3-dimethylbutyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C20H21F3N2O2/c1-19(2,3)9-10-25-18-14(5-4-6-15(18)20(21,22)23)17(24-25)13-8-7-12(26)11-16(13)27/h4-8,11,26-27H,9-10H2,1-3H3

InChI-Schlüssel

MRQUSXQYLNLJJX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indazole Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aromatic aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzenediol Moiety: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The benzenediol moiety can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) on the indazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzenediol ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where indazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenediol moiety may participate in redox reactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Compound Name Substituents (Indazole Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1: 3,3-dimethylbutyl; 7: -CF₃ C₁₉H₂₀F₃N₂O₂ 374.37 High lipophilicity; potential enhanced receptor binding due to bulky substituents
4-[1-Methyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol () 1: -CH₃; 7: -CF₃ C₁₅H₁₁F₃N₂O₂ 308.26 Lower steric hindrance; reduced metabolic stability compared to branched alkyl chains
4-[2-(But-3-en-1-yl)-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol () 2: but-3-en-1-yl; 7: -CF₃ C₁₈H₁₅F₃N₂O₂ 348.32 Unsaturated alkyl chain may increase reactivity; lower molecular weight
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride () 7: -COOH; 3: -Ph C₁₄H₁₁N₂O₂·HCl 290.71 Carboxylic acid group enhances solubility; phenyl group modifies electronic properties

Functional Group and Bioactivity Comparisons

  • Trifluoromethyl (-CF₃) vs. Carboxylic Acid (-COOH): The -CF₃ group in the target compound and analogs () contributes to electron-withdrawing effects and resistance to oxidative metabolism, whereas the -COOH group in improves aqueous solubility but may reduce membrane permeability .
  • Biological Activity: While direct bioactivity data for the target compound is unavailable, structurally related 1,3-benzenediol derivatives (e.g., resorcinol) exhibit antimycobacterial activity (MIC 100–200 µg/mL; ). The indazole-linked analogs likely show improved potency due to enhanced binding to hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound 1,3-Benzenediol (Resorcinol; ) 4-[1-Methyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol ()
logP ~3.5 (estimated) 0.76 ~2.8
Water Solubility Low (alkyl chain dominance) High (polar diol groups) Moderate
Metabolic Stability High (due to -CF₃ and branched alkyl) Low (rapid glucuronidation) Moderate

Research Implications and Gaps

  • Biological Targets: The indazole-benzenediol scaffold is understudied but shares structural motifs with kinase inhibitors and antimicrobial agents ().
  • Synthetic Challenges: Introducing the 3,3-dimethylbutyl group requires multi-step synthesis, as seen in palladium-catalyzed cross-coupling reactions (analogous to ). Purity and yield optimization remain critical for pharmacological evaluation.
  • Data Limitations: No direct cytotoxicity or efficacy data exist for the target compound. Inferences are drawn from analogs like the butenyl-substituted indazole () and simpler benzenediols ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.